5-ブロモ-2-メチルピリジン

概要

説明

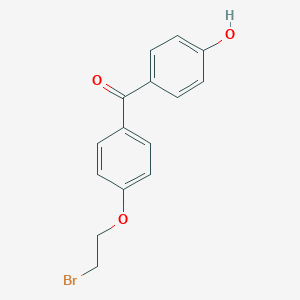

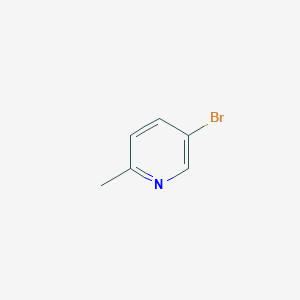

5-Bromo-2-methylpyridine is a light brown solid . It is used for the preparation of [[(triazolylmethyl)pyridyl]phenyl]tetrazoles and related compounds as cardiovascular agents . It is also used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Synthesis Analysis

The synthesis of 5-Bromo-2-methylpyridine involves the use of commercially available 5-Bromo-2-methylpyridin-3-amine via the Suzuki Cross-Coupling Reaction . Another method involves the use of reduced iron powder, glacial acetic acid, ethanol, and 5-bromo-2-nitro iso methyl nicotinate .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylpyridine is planar. The bromine atom is displaced by 0.103 (3) Å . The molecule lies on a crystallographic plane of symmetry, with a half molecule present in the asymmetric unit .Chemical Reactions Analysis

5-Bromo-2-methylpyridine is a useful precursor for the formation of bi-pyridine and terpyridine ligands . It is also involved in the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Physical And Chemical Properties Analysis

5-Bromo-2-methylpyridine is a light brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.科学的研究の応用

医薬品

5-ブロモ-2-メチルピリジン: は、医薬品化学における汎用性の高い中間体です。 キナーゼ阻害剤を含む様々な治療薬の合成に使用されています 、これは癌や炎症性疾患などの病気を標的にするために不可欠です。 その誘導体は、炎症反応や神経変性疾患に重要な役割を果たすp38αマイトジェン活性化プロテインキナーゼの阻害剤としての可能性が探求されています .

農業

農業分野では、5-ブロモ-2-メチルピリジンは、殺虫剤や除草剤に開発できる化合物の合成の前駆体として役立ちます。 他の有機分子との反応性により、作物を害虫や病気から守ることができる物質を生成でき、農業生産性の向上に貢献します .

材料科学

この化合物は、複雑なビピリジン構造を形成する能力により、材料科学において応用されています。これらの構造は、特定の光学、電気、または機械的特性を持つ新しい材料を作成するために不可欠です。 例えば、5-ブロモ-2-メチルピリジンは、高度な材料の開発に使用できる化合物である6,6'-ジメチル-3,3'-ビピリジンの合成に使用されています .

化学合成

5-ブロモ-2-メチルピリジン: は、化学合成における重要な構成要素です。 それは、様々な化学的用途のための複雑な有機分子の開発において不可欠なビアリールを生成する、鈴木-宮浦カップリングなどのクロスカップリング反応で使用されます .

生化学

生化学では、5-ブロモ-2-メチルピリジンは、生物学的経路を調節できる化合物の合成に使用されます。 それは特に酵素や受容体の研究に役立ち、この化合物の誘導体は阻害剤または活性剤として作用し、疾患の生化学的メカニズムを解明するのに役立ちます .

分析化学

この化合物は、クロマトグラフィー分析やその他の分析技術のための標準と試薬を調製するために使用される分析化学においても重要です。 その明確に定義された構造と反応性は、分析方法の開発に適しています .

作用機序

Target of Action

5-Bromo-2-methylpyridine, also known as 5-Bromo-2-picoline , is primarily used as an intermediate in organic synthesis . .

Mode of Action

It is often involved in various organic synthesis reactions .

Biochemical Pathways

5-Bromo-2-methylpyridine is involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been used as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .

Result of Action

As a chemical intermediate, the primary result of the action of 5-Bromo-2-methylpyridine is the formation of other compounds. For example, it can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .

Safety and Hazards

When handling 5-Bromo-2-methylpyridine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

5-bromo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKWIQJLYCKDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360871 | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3430-13-5 | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 5-Bromo-2-methylpyridine in organic chemistry?

A1: 5-Bromo-2-methylpyridine serves as a versatile building block in organic synthesis, particularly for constructing substituted pyridine derivatives. Its utility stems from the bromine atom, which can be readily replaced with various functional groups using reactions like:

Q2: Are there any challenges associated with using 5-Bromo-2-methylpyridine in Suzuki-Miyaura couplings?

A2: Yes, while Suzuki-Miyaura coupling is a powerful tool, optimizing the reaction conditions is crucial for 5-Bromo-2-methylpyridine. For instance, in the synthesis of a Nav1.8 sodium channel modulator, researchers observed that anhydrous reaction conditions led to sluggish reactions. [] The addition of water proved beneficial, likely by promoting the formation of active palladium species and facilitating transmetalation steps. Conversely, excess water in the absence of sufficient active catalyst led to undesirable protodeboronation of the boronic acid coupling partner. [] These findings highlight the importance of carefully optimizing water content for successful Suzuki-Miyaura couplings involving 5-Bromo-2-methylpyridine.

Q3: What is known about the structural characteristics of 5-Bromo-2-methylpyridine?

A3: 5-Bromo-2-methylpyridine has been characterized using X-ray crystallography, revealing detailed insights into its molecular geometry. [] The molecule exhibits a planar pyridine ring with both the methyl substituent and the oxygen atom of the N-oxide derivative lying within this plane. Interestingly, the bromine atom is slightly displaced from the plane by approximately 0.103 Å. This deviation from planarity could influence the reactivity and potential interactions of 5-Bromo-2-methylpyridine with other molecules. []

Q4: Has 5-Bromo-2-methylpyridine or its derivatives shown any promising biological activity?

A4: While 5-Bromo-2-methylpyridine itself might not be the final biologically active compound, its derivatives have shown promise in various biological assays:

Q5: Were there any computational studies performed on the derivatives of 5-Bromo-2-methylpyridine?

A5: Yes, researchers employed density functional theory (DFT) calculations to investigate the electronic properties and reactivity of several pyridine derivatives synthesized from 5-Bromo-2-methylpyridine. [] By analyzing frontier molecular orbitals, reactivity indices, molecular electrostatic potentials, and dipole moments, they aimed to elucidate structure-activity relationships and guide the design of new compounds with improved activity. This computational approach complements experimental findings and provides valuable insights into the molecular features contributing to biological activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)

![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)

![2-Methyl-4-[[5-[2-(1-methylpyrrolidin-2-yl)ethylsulfamoyl]-2-propoxybenzoyl]amino]-5-propylpyrazole-3-carboxamide](/img/structure/B113428.png)

![[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B113439.png)